4-Methylbenzyl 4-[(4-methylphenyl)sulfanyl]-5,6,7,8-tetrahydro-2-quinazolinyl sulfide
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Overview
Description
4-Methylbenzyl 4-[(4-methylphenyl)sulfanyl]-5,6,7,8-tetrahydro-2-quinazolinyl sulfide is a complex organic compound with a molecular formula of C25H24N2OS2
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, 4-Methylbenzyl 4-[(4-methylphenyl)sulfanyl]-5,6,7,8-tetrahydro-2-quinazolinyl sulfide is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine
The compound has shown promise in medicinal chemistry, where it is investigated for its potential therapeutic effects. It may be used as a lead compound for developing new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, dyes, and other materials that require specific chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylbenzyl 4-[(4-methylphenyl)sulfanyl]-5,6,7,8-tetrahydro-2-quinazolinyl sulfide typically involves multi-step organic reactions. One common synthetic route starts with the reaction of 4-methylbenzyl chloride with 4-[(4-methylphenyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline under specific conditions, such as the presence of a strong base like potassium carbonate and a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The choice of reagents, solvents, and reaction conditions is optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The sulfur atom in the sulfide group can be oxidized to form a sulfoxide or sulfone.
Reduction: : The quinazolinyl ring can be reduced to form a tetrahydroquinazoline derivative.
Substitution: : The methyl groups on the benzene rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (mCPBA).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: : Various electrophiles and nucleophiles can be employed depending on the desired substitution.
Major Products Formed
Oxidation: : 4-Methylbenzyl 4-[(4-methylphenyl)sulfoxide]-5,6,7,8-tetrahydro-2-quinazolinyl sulfide and 4-Methylbenzyl 4-[(4-methylphenyl)sulfone]-5,6,7,8-tetrahydro-2-quinazolinyl sulfide.
Reduction: : 4-Methylbenzyl 4-[(4-methylphenyl)sulfanyl]-5,6,7,8-tetrahydroquinazoline.
Substitution: : Various derivatives depending on the substituent introduced.
Mechanism of Action
The mechanism by which 4-Methylbenzyl 4-[(4-methylphenyl)sulfanyl]-5,6,7,8-tetrahydro-2-quinazolinyl sulfide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-[(4-Methylbenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one
Bis(4-methylphenyl) sulfide
2-[(2,5-dimethylbenzyl)sulfanyl]-3-(4-methylphenyl)-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidin-4(3H)-one
Uniqueness
4-Methylbenzyl 4-[(4-methylphenyl)sulfanyl]-5,6,7,8-tetrahydro-2-quinazolinyl sulfide stands out due to its specific structural features, such as the presence of both sulfanyl and quinazolinyl groups. These features contribute to its unique chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
2-[(4-methylphenyl)methylsulfanyl]-4-(4-methylphenyl)sulfanyl-5,6,7,8-tetrahydroquinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2S2/c1-16-7-11-18(12-8-16)15-26-23-24-21-6-4-3-5-20(21)22(25-23)27-19-13-9-17(2)10-14-19/h7-14H,3-6,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUDGDKGDTFWFDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(CCCC3)C(=N2)SC4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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